N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide
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Overview
Description
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a dimethoxyphenyl group and a methylbenzamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where the thiadiazole ring acts as the nucleophile.
Formation of the Methylbenzamide Group: The methylbenzamide group can be synthesized through the reaction of methylbenzoic acid with appropriate amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes typically utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide can be compared with other similar compounds, such as:
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylphenylamine: Similar structure but with an amine group instead of an amide group.
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylphenylsulfone: Similar structure but with a sulfone group instead of an amide group.
Properties
Molecular Formula |
C18H17N3O3S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide |
InChI |
InChI=1S/C18H17N3O3S/c1-11-5-4-6-13(9-11)17(22)20-18-19-16(21-25-18)12-7-8-14(23-2)15(10-12)24-3/h4-10H,1-3H3,(H,19,20,21,22) |
InChI Key |
UZFYCLALODGAOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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